2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

HDAC6 inhibition Cancer therapeutics Autoimmune disease

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid (CAS 26088-66-4) delivers a unique 3-COOH scaffold for drug discovery. Unlike 1-amino or 9-acyl analogs, the 3-carboxylic acid provides distinct hydrogen-bonding and acidity, enabling HDAC6 inhibitor SAR for tumor/autoimmune targets, SRS-A antagonist pharmacophore development, and solid-phase parallel library synthesis. The partially hydrogenated core offers conformational and metabolic advantages over fully aromatic carbazoles. Functions as a constrained tryptophan mimetic—the carboxylate mimics amino acid residues for protease inhibitor design.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 26088-66-4
Cat. No. B2560369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
CAS26088-66-4
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
InChIInChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16)
InChIKeyCGJLAUQMHSAAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid (CAS 26088-66-4): Core Scaffold Properties and Procurement Baseline


2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid (CAS 26088-66-4) is a partially hydrogenated carbazole derivative with a carboxylic acid group at the 3-position . It has a molecular weight of 215.25 g/mol and a melting point of 199-200 °C . The compound serves as a versatile synthetic intermediate and scaffold for generating diverse tetrahydrocarbazole derivatives through Fischer indole cyclization [1]. Its canonical SMILES is C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 .

Why 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Within the tetrahydrocarbazole family, substitution patterns, ring saturation, and functional group positioning profoundly alter biological activity, physicochemical properties, and synthetic utility [1]. The 3-carboxylic acid group in 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid confers distinct hydrogen-bonding capacity and acidity compared to 1-amino or 9-acyl derivatives, directly impacting receptor binding and downstream pharmacology [2]. Furthermore, the partially hydrogenated carbazole core in this compound provides a different conformational landscape and metabolic stability profile relative to fully aromatic carbazoles . These structural nuances mean that generic substitution with a different tetrahydrocarbazole analog will not recapitulate the same biological or synthetic outcomes.

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid: Quantifiable Differentiation Evidence vs. Key Comparators


HDAC6 Inhibitor Activity: Direct Comparison with 3-Amino Analog

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is reported to serve as a scaffold for HDAC6 inhibitors with potential application in tumor and autoimmune disease treatment . In contrast, the 3-amino analog (3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, IIa) exhibits a distinct biological profile, acting as a competitive inhibitor of α-chymotrypsin and a noncompetitive inhibitor of trypsin [1]. No direct HDAC6 inhibition data are available for the 3-amino analog, highlighting a functional divergence rooted in the 3-position substituent.

HDAC6 inhibition Cancer therapeutics Autoimmune disease

Anti-inflammatory Potential: N-Acylation Dependency

The unsubstituted 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid itself lacks direct anti-inflammatory data, but its 9-benzoyl derivatives are documented SRS-A antagonists with anti-inflammatory activity in rat models [1]. In contrast, 9-acyl-1,2,3,4-tetrahydrocarbazole-4-carboxylic acid analogs exhibit a different anti-inflammatory profile [2]. The 3-carboxylic acid position is therefore critical for the observed pharmacology of N-acylated derivatives.

Anti-inflammatory SRS-A antagonism Drug discovery

Synthetic Versatility: Solid-Phase Derivatization vs. 1-Amine Congeners

The 3-carboxylic acid group of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid enables direct solid-phase derivatization to generate 3-amino-3′-carboxy tetrahydrocarbazole libraries [1]. In contrast, 1-amino tetrahydrocarbazoles (e.g., compound 26 with EC50 = 1.1 μM against CpxA phosphatase) [2] require a different synthetic route and cannot be efficiently diversified at the 3-position.

Solid-phase synthesis Combinatorial chemistry Tetrahydrocarbazole library

Procurement-Driven Application Scenarios for 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid


HDAC6 Inhibitor Lead Optimization

Use 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a starting scaffold for synthesizing and optimizing HDAC6 inhibitors targeting tumor and autoimmune diseases . The 3-carboxylic acid group provides a key anchor for structure-activity relationship (SAR) studies that cannot be replicated with 3-amino or 1-amino tetrahydrocarbazole analogs.

Anti-inflammatory Drug Discovery via N-Acylation

Employ the compound as a precursor for 9-benzoyl-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid derivatives with demonstrated SRS-A antagonist and anti-inflammatory activity in vivo [1]. The 3-carboxylic acid position is essential for this pharmacophore, distinguishing it from 4-carboxylic acid regioisomers.

Combinatorial Library Construction on Solid Phase

Leverage the 3-carboxylic acid handle for solid-phase synthesis of diverse 3-amino-3′-carboxy tetrahydrocarbazole libraries [2]. This approach enables efficient parallel synthesis not feasible with 1-amino tetrahydrocarbazole scaffolds.

Constrained Tryptophan Analog Development

Utilize the tetrahydrocarbazole core as a constrained tryptophan mimetic for designing enzyme inhibitors [3]. The 3-carboxylic acid group mimics the amino acid carboxylate, allowing exploration of novel protease inhibitors.

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